N-Hydroxyisoquinoline-1-carboximidamide
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Overview
Description
N-Hydroxyisoquinoline-1-carboximidamide is a heterocyclic compound that has garnered significant attention due to its potential therapeutic and industrial applications. This compound features an imidamide group and a hydroxyl group attached to an isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxyisoquinoline-1-carboximidamide typically involves the reaction of isoquinoline derivatives with hydroxylamine under controlled conditions. One common method includes the use of 1-cyanoisoquinoline as a starting material, which undergoes a reaction with hydroxylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves optimized reaction conditions, including temperature control and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include oxo derivatives, amines, and various substituted isoquinoline derivatives .
Scientific Research Applications
N-Hydroxyisoquinoline-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-Hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects. Detailed studies have shown that it can bind to protein thiol groups, affecting protein function and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxyquinoline-2-carboximidamide
- N-Hydroxyquinoline-3-carboximidamide
- N-Hydroxyquinoline-4-carboximidamide
Uniqueness
N-Hydroxyisoquinoline-1-carboximidamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and selectivity in its reactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
N'-hydroxyisoquinoline-1-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(13-14)9-8-4-2-1-3-7(8)5-6-12-9/h1-6,14H,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFSLZSCHFLCTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CN=C2/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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